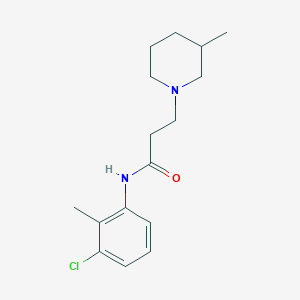![molecular formula C15H15N3O3 B5576049 1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide](/img/structure/B5576049.png)
1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route can be described as follows:
Starting Materials: The synthesis begins with 3-hydroxybenzaldehyde and 4,6-dimethyl-2-oxopyridine-3-carboxamide.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. A catalytic amount of acid, such as acetic acid, is often used to facilitate the condensation reaction.
Procedure: The aldehyde and amine are mixed in the solvent, and the mixture is heated under reflux for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Isolation: Upon completion of the reaction, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(3-phenylmethoxyphenyl)methylideneamino]guanidine
- 2-dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole
Comparison
Compared to similar compounds, 1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide exhibits unique properties due to the presence of the hydroxyl group and the specific arrangement of functional groups
Properties
IUPAC Name |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-6-10(2)18(15(21)13(9)14(16)20)17-8-11-4-3-5-12(19)7-11/h3-8,19H,1-2H3,(H2,16,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHQZAZIHDGPE-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)O)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC(=CC=C2)O)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5575971.png)
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-oxo-3-piperidinyl)acetamide](/img/structure/B5575982.png)
![4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE](/img/structure/B5575984.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)-2-thiophenecarboxamide](/img/structure/B5575997.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B5576003.png)
![N-{2-[2-(2-pyridinyl)ethyl]phenyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5576021.png)

![2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5576030.png)
![3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole](/img/structure/B5576035.png)

![2,2'-[1,5-naphthalenediylbis(thio)]diacetic acid](/img/structure/B5576044.png)

![2-(azepan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide](/img/structure/B5576055.png)

